2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-11-13-7-9(17-11)6-5-8-3-1-2-4-10(8)14(15)16/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAENDJJQRXQEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CN=C(S2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363018 | |
| Record name | 2-chloro-5-(2-nitrophenethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861209-92-9, 4702-54-9 | |
| Record name | 2-Chloro-5-[2-(2-nitrophenyl)ethyl]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861209-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-5-(2-nitrophenethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination Efficiency
Introducing the chlorine atom at the thiazole’s 2-position requires precise control. Using PCl₅ as a chlorinating agent in tetrahydrofuran (THF) at 70°C for 4 hours achieves >90% conversion, but residual phosphorus byproducts necessitate extensive washing. Alternatives like SOCl₂ reduce purification steps but may over-chlorinate the nitro-phenyl group.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., potassium carbonate), polar aprotic solvent (e.g., DMF).
Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol).
Major Products Formed
Reduction: 2-amino-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole.
Substitution: 2-substituted-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole derivatives.
Coupling: Biaryl thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group enhances its efficacy, making it a candidate for developing new antibacterial agents.
Key Findings:
- Antibacterial Efficacy : Studies have shown that derivatives of thiazole, including 2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole, demonstrate significant activity against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The compound is believed to interact with bacterial enzymes, disrupting their function and leading to cell death .
Data Table: Antimicrobial Activity
Anticancer Properties
Research indicates that this compound has potential anticancer effects. Thiazole derivatives are known to inhibit cancer cell proliferation through various mechanisms.
Key Findings:
- Cell Line Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) with IC50 values indicating significant cytotoxicity .
- Mechanism of Action : It appears to disrupt cancer cell signaling pathways, leading to apoptosis .
Data Table: Anticancer Activity
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 | 23.30 | |
| U251 | 15.00 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole compounds have garnered attention in recent studies. The structural features of this compound contribute to its effectiveness in seizure models.
Key Findings:
- Protective Index : In animal models, the compound demonstrated a protective index against seizures comparable to standard anticonvulsants .
- Mechanism of Action : The efficacy is attributed to its ability to modulate neurotransmitter systems involved in seizure activity .
Data Table: Anticonvulsant Activity
Mechanism of Action
The mechanism of action of 2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole with structurally related thiazole derivatives, emphasizing substituent effects, applications, and key research findings:
Key Structural and Functional Insights:
Substituent Position and Reactivity :
- The 5-position of the thiazole ring is critical for functionalization. Chloromethyl (in 2-chloro-5-(chloromethyl)-1,3-thiazole) and nitrophenyl-ethyl (in the target compound) substituents introduce distinct reactivity profiles. Chloromethyl groups facilitate nucleophilic substitution, whereas nitrophenyl groups may stabilize charge-transfer interactions .
Biological Activity: Thiazoles with chloromethyl groups (e.g., 2-chloro-5-(chloromethyl)-1,3-thiazole) are pivotal in insecticide synthesis, acting as precursors for neonicotinoids . Nitro-substituted thiazoles (e.g., the target compound) are less documented in bioactivity studies but are hypothesized to exhibit herbicidal or antimicrobial properties due to nitro group interactions with biological targets .
Stability: Nitro groups can confer oxidative stability but may reduce photostability under UV exposure, a limitation observed in nitroaromatic agrochemicals .
Biological Activity
2-Chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its antibacterial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound features a thiazole ring, which is recognized for its pharmacological significance. Thiazoles are known to exhibit a wide range of biological activities, making them valuable in drug development. The presence of the nitrophenyl group enhances its reactivity and biological interactions.
1. Antibacterial Activity
Research has highlighted the antibacterial properties of this compound against various pathogens.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound exhibits MIC values ranging from 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
- Comparison with Standards : Its antibacterial efficacy is comparable to standard antibiotics like ceftriaxone, with inhibition zones measuring up to 30 mm against specific strains .
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines.
- Cell Viability : In vitro studies show that treatment with the compound leads to a significant decrease in cell viability in breast cancer cells (MCF-7), with an IC50 value indicating effective cytotoxicity .
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular pathways, as evidenced by alterations in lactate dehydrogenase (LDH) enzyme activity and cell cycle arrest at the S phase .
3. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes.
- α-Amylase Inhibition : It exhibits selective inhibition of α-amylase, which is crucial for carbohydrate metabolism, with an IC50 value significantly lower than that of acarbose, a standard antidiabetic drug .
- Cholinesterase Inhibition : Additionally, it shows promising results in inhibiting acetylcholinesterase (AchE) and butyrylcholinesterase (BchE), which are important targets for Alzheimer's disease treatment .
Case Studies
Several studies have documented the synthesis and biological evaluation of thiazole derivatives, including this compound:
- Study A : Investigated the compound's effects on various bacterial strains and reported significant antibacterial activity compared to traditional antibiotics .
- Study B : Focused on anticancer properties, demonstrating that the compound effectively reduces MCF-7 cell proliferation through apoptosis induction .
- Study C : Explored enzyme inhibition capabilities, revealing potent effects against α-amylase and cholinesterases, suggesting potential therapeutic applications in diabetes and neurodegenerative diseases .
Q & A
Q. Basic
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~650–750 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- NMR spectroscopy : NMR reveals chemical shifts for the thiazole ring (δ 7.5–8.5 ppm) and nitrophenyl protons (δ 8.0–8.3 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the nitroethyl-thiazole moiety .
How can researchers optimize reaction yields when synthesizing derivatives with modified aryl or thiazole substituents?
Q. Advanced
- Solvent effects : Polar aprotic solvents (e.g., PEG-400) enhance solubility of nitroaryl intermediates .
- Temperature control : Maintaining 70–80°C prevents side reactions during alkylation .
- Catalyst loading : 10 wt% Bleaching Earth Clay maximizes efficiency in heterogeneous conditions .
- Microwave-assisted synthesis : Reduces reaction time for thiazole ring formation by 30–50% compared to conventional heating .
How should discrepancies between experimental and computational spectroscopic data be resolved?
Q. Advanced
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify conformational biases .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 295.02) to rule out impurities .
- Single-crystal X-ray diffraction : Resolves ambiguities in nitro group orientation or thiazole ring puckering .
What methodologies are recommended for evaluating the biological activity of this compound?
Q. Advanced
- In vitro antimicrobial assays : Disk diffusion or microbroth dilution tests against S. aureus or E. coli assess potency, with MIC values compared to positive controls .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) quantify IC₅₀ values, with thiazole derivatives showing activity via apoptosis induction .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like DNA topoisomerase II or β-tubulin .
What strategies mitigate degradation or instability during storage?
Q. Advanced
- Light sensitivity : Store in amber vials under nitrogen to prevent nitro group reduction .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (e.g., >150°C) .
- Lyophilization : Increases shelf life of hygroscopic derivatives by removing water .
How does computational chemistry aid in understanding reaction mechanisms involving this compound?
Q. Advanced
- Transition state modeling : Gaussian 09 calculates activation energies for thiazole ring alkylation steps .
- Molecular dynamics (MD) : Simulates solvent effects on reaction pathways in PEG-400 .
- Electrostatic potential maps : Highlight nucleophilic attack sites on the thiazole ring using Multiwfn .
What are the challenges in resolving crystallographic disorder in derivatives of this compound?
Q. Advanced
- Twinning analysis : SHELXL refines datasets with high R-factors caused by nitro group rotation .
- Occupancy refinement : Partially occupied chloro or ethyl substituents are modeled using constraints .
- Low-temperature data collection : Reduces thermal motion artifacts at 100 K .
How can researchers design analogs with improved pharmacokinetic properties?
Q. Advanced
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce hydrophobicity .
- Metabolic stability : Liver microsome assays identify sites of cytochrome P450-mediated oxidation .
- Pro-drug strategies : Ethyl ester hydrolysis enhances solubility in vivo .
What are the best practices for reproducing synthetic protocols from literature?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
